molecular formula C8H3Cl2F5O B1410821 2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride CAS No. 1803788-83-1

2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride

Cat. No.: B1410821
CAS No.: 1803788-83-1
M. Wt: 281 g/mol
InChI Key: ONUUDQWWZQHNMO-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride is an organic compound with the molecular formula C8H3Cl2F5O. It is a colorless liquid that is primarily used in organic synthesis reactions. This compound is known for its unique chemical properties, making it valuable in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride typically involves the fluorination of benzene derivatives. One common method includes the reaction of benzene with hydrogen fluoride in the presence of a catalyst, followed by chlorination and further fluorination under controlled conditions. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where benzene is treated with hydrogen fluoride and chlorine gas. The process is carefully monitored to maintain the reaction conditions, and the final product is purified through distillation and other separation techniques to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The compound can undergo addition reactions with various reagents to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation and reduction can produce different functionalized derivatives .

Scientific Research Applications

2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride has several scientific research applications, including:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in various pathways, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

  • 2,4-Dichloro-1-(trifluoromethyl)benzene
  • 2,4-Dichloro-3,5-dinitrobenzotrifluoride
  • 2,4-Dichloro-α,α,α-trifluorotoluene

Comparison: 2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and can participate in a wider range of chemical reactions. Its unique structure also makes it valuable in specific industrial and research applications.

Properties

IUPAC Name

1,3-dichloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-4-2-1-3(8(13,14)15)5(10)6(4)16-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUUDQWWZQHNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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